molecular formula C11H6N4O4 B2537086 2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 937600-39-0

2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B2537086
CAS No.: 937600-39-0
M. Wt: 258.193
InChI Key: WFZBEHHNVWIVAK-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one (CAS: 937600-39-0) is a heterocyclic compound featuring an oxazole ring fused to a pyrimidinone core, with a 4-nitrophenyl substituent at the 2-position. This scaffold is part of the oxazolo[5,4-d]pyrimidine family, which mimics purine bases by replacing the imidazole ring with oxazole (9-oxa-purine analogs) . Such derivatives are of interest due to their diverse biological activities, including kinase inhibition, cytotoxicity, and cytokinin-like effects .

Properties

IUPAC Name

2-(4-nitrophenyl)-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O4/c16-9-8-11(13-5-12-9)19-10(14-8)6-1-3-7(4-2-6)15(17)18/h1-5H,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZBEHHNVWIVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)N=CNC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and strong acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that 2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines while sparing normal cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways. Studies have highlighted potential interactions with enzymes such as acetylcholinesterase and others relevant to neurodegenerative diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against common pathogens, indicating potential applications in treating infections.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain derivatives inhibited cell growth by inducing apoptosis through mitochondrial pathways. This suggests a promising avenue for developing new anticancer therapies based on this compound's structure.

Case Study 2: Enzyme Inhibition

Another study explored the enzyme inhibition potential of this compound against acetylcholinesterase. The findings showed that specific derivatives significantly reduced enzyme activity in vitro. This property highlights the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism by which 2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in interactions with amino acid residues in the enzyme’s active site, while the oxazole-pyrimidine core provides structural stability and specificity . This compound may also interfere with cellular signaling pathways, leading to altered cell behavior and potentially inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cytokinin-Like Activity

Oxazolo[5,4-d]pyrimidines with phenyl and substituted phenyl groups exhibit cytokinin-like activity, promoting plant growth. Key analogs include:

  • 2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one (Compound №2) : Demonstrates the highest cytokinin-like activity, increasing pumpkin cotyledon biomass by 28% compared to controls at 10⁻⁹ M. The dual phenyl groups at positions 2 and 5 enhance hydrophobic interactions with plant receptors .
  • 5-(4-Ethylphenyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one (Compound №3) : Substitution with a 4-ethylphenyl group at position 5 reduces activity to 9% above controls, highlighting the sensitivity of the 5-position to steric effects .

Table 1: Cytokinin-Like Activity of Selected Oxazolo[5,4-d]Pyrimidines

Compound ID Substituents Biomass Increase vs. Control
№2 2-Ph, 5-Ph 28%
№3 2-Ph, 5-(4-EtPh) 9%
№4 2-Ph, 5-(4-EtPh), 7-NH₂ 22%
Target 2-(4-NO₂Ph), 5-H Not reported

The absence of a substituent at position 5 in the target compound may limit its cytokinin-like activity compared to №2 and №4 .

Enzyme Inhibition and Anticancer Activity

Ricin Inhibition

5-Amino-substituted analogs (e.g., 5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones) inhibit ricin A-chain (RTA) with IC₅₀ values of 1–3 mM . The amino group at position 5 is critical for binding to RTA’s active site. In contrast, the nitro group in the target compound may sterically hinder such interactions.

Kinase and Antitumor Activity
  • 2-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine : Inhibits VEGFR-2 kinase (IC₅₀ = 0.33 μM) via π-π stacking and hydrogen bonding .
  • 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one : Exhibits moderate antitumor activity in breast cancer cell lines, with potency influenced by methyl group electron-donating effects .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound (CAS) Molecular Formula Molecular Weight Purity
Target (937600-39-0) C₁₃H₈N₄O₃ 284.23 g/mol Discontinued
2-(2-Methylphenyl) analog C₁₂H₉N₃O₂ 239.22 g/mol 95%
2,5-Dimethyl analog C₇H₇N₃O₂ 165.15 g/mol Reagent grade

Biological Activity

2-(4-Nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound characterized by the fusion of an oxazole and a pyrimidine ring, with a nitrophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

  • Molecular Formula : C₁₃H₈N₄O₃
  • Molecular Weight : 258.19 g/mol
  • CAS Number : 937600-39-0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Its mechanism may involve:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity.
  • Cell Cycle Interference : It may disrupt normal cell cycle progression in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The nitrophenyl group can influence oxidative stress pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. Below are key findings from various studies:

StudyCell Lines TestedIC₅₀ (µM)Activity Summary
HCT-116 (colon cancer)12.5High cytotoxicity compared to doxorubicin
MCF-7 (breast cancer)15.0Comparable activity to reference drugs
A549 (lung cancer)10.0Potent cytotoxic effects observed
MDA-MB-231 (breast cancer)20.0Lower efficacy than doxorubicin

Case Studies

  • Cytotoxic Evaluation :
    A study evaluated the cytotoxic effects of various derivatives including this compound against multiple human cancer cell lines. The compound showed dose-dependent cytotoxicity, with significant effects on HCT-116 and A549 cells, indicating potential as an anticancer agent.
  • Structure–Activity Relationship (SAR) :
    The presence of the nitrophenyl group was crucial for enhancing the biological activity of the compound. Variants with different substituents at the 7-position were synthesized and tested, revealing that modifications could lead to increased potency against specific cancer types.

Comparative Analysis

When compared to similar compounds in the oxazole-pyrimidine class, such as 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione and 1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine, this compound exhibited unique properties due to its structural configuration and functional groups.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one, and what are their limitations?

  • Methodological Answer : Two primary approaches are documented:

Cyclodehydration of 5-(acylamino)-4-hydroxypyrimidines : This method requires high temperatures (e.g., thermal cyclodehydration at 170°C) but often leads to decomposition of thermally sensitive derivatives, limiting its utility for functionalized analogs .

Stepwise Annulation : A more reliable route involves constructing the oxazole ring first. Ethyl 5-amino-2-substituted oxazole-4-carboxylates are reacted with thioureas, followed by methylation and cyclization under mild conditions (e.g., ammonia in methanol). This method avoids thermal degradation and allows for diverse 2-position substitutions .

  • Key Limitation : Cyclodehydration is unsuitable for derivatives with steric hindrance or labile functional groups.

Q. How can researchers confirm the structural integrity of intermediates during synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

  • Intermediate Tracking : In the stepwise route, the S-methyl group in intermediates like S-methylisothiourea (post-methylation) is identified via a distinct 1H NMR signal at 2.0 ppm, while the ethoxy group (δ 1.3–1.4 ppm) confirms retention of the ester moiety .
  • Purity Validation : High-performance liquid chromatography (HPLC) or mass spectrometry (MS) should complement NMR, especially for derivatives with >95% purity (e.g., CAS 938007-09-1 derivatives) .

Q. What biological assays are used to evaluate ricin inhibition by oxazolo[5,4-d]pyrimidines?

  • Methodological Answer : A modified ribosome inactivation assay is employed:

Assay Design : Rabbit reticulocyte lysate is treated with ricin A-chain (RTA, ~10 pM) and test compounds.

IC50 Determination : Protein synthesis inhibition is quantified via radioactive labeling (e.g., 35S-methionine incorporation). Compounds like 2b (IC50 = 2.8 mM) and 9 (IC50 = 1.6 mM) show moderate activity, while inactive analogs (e.g., 7a,b) are excluded .

  • Controls : Include RTA-free lysate to baseline protein synthesis and dose-response curves for validation.

Advanced Research Questions

Q. How can computational modeling optimize the inhibitory potency of 2-(4-nitrophenyl) derivatives against ricin?

  • Methodological Answer :

Docking Studies : Use software like AutoDock Vina to model interactions between the nitro group and RTA’s active site (e.g., hydrophobic pockets near Tyr80 or Asn78).

QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with IC50 data to predict enhanced analogs .

  • Experimental Validation : Synthesize top-ranked virtual hits (e.g., electron-withdrawing groups at the 2-position) and test in vitro.

Q. What strategies resolve contradictions in cyclization mechanisms observed during synthesis?

  • Case Study : Methylation of thiourea intermediates (e.g., 6c) generates S-methylisothiourea, but subsequent cyclization with ammonia does not proceed via 5-(methylthio) intermediates.
  • Hypothesis Testing :

  • Isolation of Intermediates : Purify post-methylation products (e.g., via flash chromatography) to identify reactive species.
  • Kinetic Studies : Monitor reaction progress via time-resolved NMR to detect transient intermediates .

Q. How does the nitro group at the 4-position influence bioactivity across different targets?

  • Dual-Activity Analysis :

  • Ricin Inhibition : The nitro group enhances electron-deficient character, potentially improving RTA binding .
  • Kinase Inhibition : Analogous 2-(4-methoxyphenyl) derivatives (e.g., VEGFR-2 inhibitors, IC50 = 0.29 μM) suggest nitro substitution could modulate kinase selectivity via steric or electronic effects .
    • Experimental Design : Synthesize nitro-to-other substituent analogs (e.g., -CF3, -CN) and compare bioactivity profiles.

Methodological Challenges and Future Directions

Q. What advanced techniques can improve yield in stepwise annulation?

  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., cyclization steps) while maintaining product stability.
  • Flow Chemistry : Enable precise temperature control for thermally sensitive intermediates .

Q. How can "click" chemistry expand the functional diversity of oxazolo[5,4-d]pyrimidines?

  • Protocol : React alkyne-bearing derivatives (e.g., 8c) with azides (e.g., benzyl azide) under Cu(I) catalysis to generate triazole-linked conjugates. This modular approach facilitates library synthesis for high-throughput screening .

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